Cas no 1805341-06-3 (3-Bromo-2-(difluoromethyl)-6-methoxy-4-(trifluoromethyl)pyridine)

3-Bromo-2-(difluoromethyl)-6-methoxy-4-(trifluoromethyl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 3-Bromo-2-(difluoromethyl)-6-methoxy-4-(trifluoromethyl)pyridine
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- Inchi: 1S/C8H5BrF5NO/c1-16-4-2-3(8(12,13)14)5(9)6(15-4)7(10)11/h2,7H,1H3
- InChI Key: RXRIFCLINUDTER-UHFFFAOYSA-N
- SMILES: BrC1C(C(F)F)=NC(=CC=1C(F)(F)F)OC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 237
- Topological Polar Surface Area: 22.1
- XLogP3: 3.4
3-Bromo-2-(difluoromethyl)-6-methoxy-4-(trifluoromethyl)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029059852-1g |
3-Bromo-2-(difluoromethyl)-6-methoxy-4-(trifluoromethyl)pyridine |
1805341-06-3 | 97% | 1g |
$1,475.10 | 2022-04-01 |
3-Bromo-2-(difluoromethyl)-6-methoxy-4-(trifluoromethyl)pyridine Related Literature
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Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
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Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410
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Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757
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Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384
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Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475
Additional information on 3-Bromo-2-(difluoromethyl)-6-methoxy-4-(trifluoromethyl)pyridine
3-Bromo-2-(difluoromethyl)-6-methoxy-4-(trifluoromethyl)pyridine: A Comprehensive Overview
3-Bromo-2-(difluoromethyl)-6-methoxy-4-(trifluoromethyl)pyridine, also known by its CAS number 1805341-06-3, is a highly specialized organic compound with a complex structure that has garnered significant attention in the fields of synthetic chemistry, pharmacology, and materials science. This compound belongs to the pyridine family, a class of aromatic heterocycles that are widely used in drug discovery and agrochemicals due to their unique electronic properties and structural versatility.
The molecular structure of 3-Bromo-2-(difluoromethyl)-6-methoxy-4-(trifluoromethyl)pyridine is characterized by a pyridine ring with multiple substituents. The presence of a bromine atom at position 3, a difluoromethyl group at position 2, a methoxy group at position 6, and a trifluoromethyl group at position 4 creates a highly functionalized molecule with diverse reactivity and biological activity. These substituents not only influence the electronic properties of the molecule but also play a crucial role in determining its solubility, stability, and interaction with biological systems.
Recent studies have highlighted the potential of this compound as a lead molecule in drug discovery. Its unique combination of electron-withdrawing groups (such as the trifluoromethyl and difluoromethyl groups) and electron-donating groups (such as the methoxy group) makes it an attractive candidate for modulating enzyme activity or targeting specific receptors in the human body. For instance, researchers have explored its potential as an inhibitor of kinase enzymes, which are critical targets in cancer therapy.
In addition to its pharmacological applications, 3-Bromo-2-(difluoromethyl)-6-methoxy-4-(trifluoromethyl)pyridine has shown promise in agrochemicals. Its ability to inhibit key enzymes in plant pathogens has led to investigations into its potential use as a fungicide or herbicide. The compound's stability under various environmental conditions and its selective toxicity make it an ideal candidate for agricultural applications.
The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yields and purity. Recent advancements in catalytic methods and green chemistry have enabled more efficient syntheses, reducing the environmental footprint of its production. Researchers have also explored alternative routes using microwave-assisted synthesis or continuous flow reactors, which offer advantages in terms of reaction time and scalability.
From a materials science perspective, the compound's electronic properties make it suitable for applications in organic electronics. Its ability to act as an electron-deficient acceptor material has been explored in the context of organic photovoltaics (OPVs) and field-effect transistors (FETs). Studies have demonstrated that incorporating this compound into conjugated systems can enhance charge transport properties, paving the way for its use in next-generation electronic devices.
The growing interest in 3-Bromo-2-(difluoromethyl)-6-methoxy-4-(trifluoromethyl)pyridine is reflected in the increasing number of research publications focusing on its synthesis, characterization, and applications. Collaborative efforts between academic institutions and industry partners have further accelerated its development, with several patents pending related to its use in pharmaceuticals and agrochemicals.
In conclusion, 3-Bromo-2-(difluoromethyl)-6-methoxy-4-(trifluoromethyl)pyridine, CAS No. 1805341-06-3, stands out as a versatile compound with significant potential across multiple disciplines. Its unique structure, combined with recent advancements in synthesis and application development, positions it as a key player in future innovations within chemistry, pharmacology, and materials science.
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